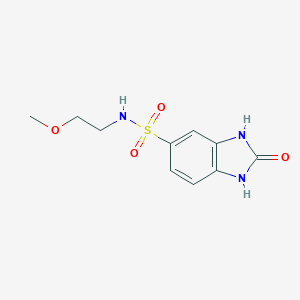
24-Methylenecholestane-1,3,5,6-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Methylenecholestane-1,3,5,6-tetrol (MCT) is a naturally occurring sterol that has gained significant attention in recent years due to its potential therapeutic applications. MCT is a member of the cholestane family of sterols and has been found in a variety of natural sources, including marine sponges, algae, and fungi.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
- Neuroprotection: 24-Methylenecholestane-1,3,5,6-tetrol (Tetrol) shows promising neuroprotective effects. It has been found to increase the survival rate of neurons exposed to toxic glutamate concentrations and decrease lactate dehydrogenase release, indicating its potential in neuroprotection. In animal models, Tetrol significantly reduced brain infarction volumes caused by cerebral ischemia, suggesting its therapeutic potential for neurodegenerative diseases. Its mechanism involves modulating NMDA receptors, which are critical in neurodegenerative processes (Leng et al., 2016).
Chemical Structure and Isolation
- Isolation from Marine Sources: The compound has been isolated from various marine sources, including soft corals like Sinularia microclavata. Its structure was confirmed through spectral evidence and comparison with similar compounds (Ruisheng et al., 1992).
- Structural Elucidation: Detailed structural analysis of similar polyhydroxylated steroids, including 24-Methylenecholestane derivatives, has been conducted. These studies involve extensive spectroscopic data and synthetic approaches to confirm structure assignments (Kobayashi et al., 1983).
Synthetic Approaches
- Synthesis from Stigmasterol: The compound has been synthesized from stigmasterol through a multi-step process. This synthesis provides insights into the structural features of 24-Methylenecholestane derivatives and their potential applications (Wei, 2002).
Biochemical Studies
- Role in Bile Alcohol Glucuronidation: Research involving similar sterol structures, such as 5β-cholestane derivatives, has shed light on the biochemical processes like glucuronidation. This research is crucial for understanding the metabolism and physiological roles of sterols related to 24-Methylenecholestane-1,3,5,6-tetrol (Dayal et al., 1993).
Eigenschaften
CAS-Nummer |
124596-64-1 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
(1S,3S,5R,6R,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol |
InChI |
InChI=1S/C28H48O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-32H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
CXPIFTPKWGXGCI-YMLDZVRYSA-N |
Isomerische SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3([C@H](C[C@@H](C4)O)O)C)O)O)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C |
Synonyme |
24-MCTT 24-methylenecholestane-1 alpha,3 beta, 5 alpha,6 beta-tetrol 24-methylenecholestane-1,3,5,6-tetrol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)


![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)